molecular formula C16H12O B3051809 4-Phenylnaphthalen-2-ol CAS No. 36159-74-7

4-Phenylnaphthalen-2-ol

Cat. No.: B3051809
CAS No.: 36159-74-7
M. Wt: 220.26 g/mol
InChI Key: UHEFACWYBYZURZ-UHFFFAOYSA-N
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Description

4-Phenylnaphthalen-2-ol is a chemical compound with the molecular formula C16H12O . It has an average mass of 220.266 Da and a monoisotopic mass of 220.088821 Da .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves Friedel-Crafts reactions . For instance, a dry flask charged with aluminum chloride under argon can be added with dry dichloromethane, alkyne, and acyl chloride dropwise at 0°C temperature . After stirring at this temperature for 10 min, the flask is slowly warmed to room temperature . The reaction is then continued to stir until completion, as indicated by thin-layer chromatography .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the 4-position of a naphthalen-2-ol molecule . The molecular weight of the compound is 220.27 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be involved in the synthesis of azo dyes through the diazonium coupling reaction of naphthalen-2-ol with the benzenediazonium ion obtained from 4-aminophenol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis through Gold-Catalyzed Dimerization : A protocol for the synthesis of 2-phenylnaphthalene, closely related to 4-Phenylnaphthalen-2-ol, has been developed using gold-catalyzed dimerization. This method highlights the benzyl carbon as a nucleophilic center, leading to the selective formation of a naphthalene scaffold (Wang et al., 2011).
  • Electroreductive Coupling : The electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds leads to the formation of 4-aminonaphthalen-1-ols, a process potentially applicable to this compound synthesis (Kise et al., 2021).

Biological and Medicinal Research

  • ERβ Ligands Research : Exploration of the 2-phenylnaphthalene scaffold, similar to this compound, has been conducted to identify estrogen receptor (ER) selective ligands. These studies contribute to understanding the binding orientations and molecular interactions relevant for treating chronic inflammatory diseases (Mewshaw et al., 2005).
  • Cytotoxicity Against Cancer Cells : Synthetic 2-phenylnaphthalenes with hydroxyl groups, closely related to this compound, have shown potential in inhibiting proliferation and inducing apoptosis in human breast cancer cells. This research provides insights into the mechanism underlying cytotoxicity (Chang et al., 2015).

Advanced Material Development

  • Electroluminescence Properties : Benzothiazole-based materials incorporating phenylnaphthalene structures have been synthesized for use in organic light-emitting diodes (OLEDs). These studies contribute to the development of novel materials for electronic and optical applications (Fu et al., 2009).
  • Heat Transfer Fluids for High-Temperature Applications : Phenylnaphthalenes, like this compound, have been evaluated for their suitability as heat transfer fluids in high-temperature energy applications, demonstrating potential in power generation and separation processes (McFarlane et al., 2010).

Properties

IUPAC Name

4-phenylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFACWYBYZURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365347
Record name 4-phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36159-74-7
Record name 4-phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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